molecular formula C16H11BrN2O2S B6117571 5-(4-bromobenzylidene)-2-[(2-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one

5-(4-bromobenzylidene)-2-[(2-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No. B6117571
M. Wt: 375.2 g/mol
InChI Key: APECMGZHOVPGKY-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromobenzylidene)-2-[(2-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazole derivative and has been found to possess various biological activities, such as anti-cancer, anti-inflammatory, and anti-microbial properties. In

Mechanism of Action

The mechanism of action of 5-(4-bromobenzylidene)-2-[(2-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one is not fully understood. However, it has been suggested that the compound may exert its biological activities by interacting with various cellular targets, such as enzymes and receptors. For example, the anti-cancer activity of the compound may be due to its ability to induce apoptosis in cancer cells by activating caspase enzymes. The anti-inflammatory activity of the compound may be due to its ability to inhibit the production of inflammatory cytokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
5-(4-bromobenzylidene)-2-[(2-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one has been found to have various biochemical and physiological effects. For example, it has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been found to possess anti-microbial activity against various pathogens, including Staphylococcus aureus and Candida albicans.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-bromobenzylidene)-2-[(2-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one in lab experiments include its potential therapeutic applications and its ability to interact with various cellular targets. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are various future directions for the research on 5-(4-bromobenzylidene)-2-[(2-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one. One potential direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another potential direction is to investigate its mechanism of action in more detail to better understand how it interacts with cellular targets. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for therapeutic use.

Synthesis Methods

The synthesis of 5-(4-bromobenzylidene)-2-[(2-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one involves the reaction of 2-aminothiazole with 4-bromobenzaldehyde and 2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization.

Scientific Research Applications

5-(4-bromobenzylidene)-2-[(2-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one has been studied extensively for its potential therapeutic applications. It has been found to possess anti-cancer activity by inducing apoptosis in cancer cells. It has also been found to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, it has been found to possess anti-microbial activity against various pathogens, including bacteria and fungi.

properties

IUPAC Name

(5Z)-5-[(4-bromophenyl)methylidene]-2-(2-hydroxyphenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2S/c17-11-7-5-10(6-8-11)9-14-15(21)19-16(22-14)18-12-3-1-2-4-13(12)20/h1-9,20H,(H,18,19,21)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APECMGZHOVPGKY-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)Br)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)Br)/S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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